molecular formula C8H8Br2O2 B1586223 1,5-Dibromo-2,4-dimethoxybenzene CAS No. 24988-36-1

1,5-Dibromo-2,4-dimethoxybenzene

Cat. No. B1586223
CAS RN: 24988-36-1
M. Wt: 295.96 g/mol
InChI Key: SVPXSTJZZSDWIA-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 24988-36-1. Its molecular formula is C8H8Br2O2 and it has a molecular weight of 295.96 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2,4-dimethoxybenzene consists of a benzene ring substituted with two bromine atoms and two methoxy groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are located at the 1 and 5 positions, and the methoxy groups are at the 2 and 4 positions .


Physical And Chemical Properties Analysis

1,5-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . It has a predicted boiling point of 303.6±37.0 °C and a predicted density of 1.742±0.06 g/cm3 . It is stored in a dry, sealed container at room temperature .

Scientific Research Applications

  • Synthesis of Valuable Organic Compounds : 1,2-Dibromobenzenes, closely related to 1,5-Dibromo-2,4-dimethoxybenzene, are valuable precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes, which are crucial for synthesizing various derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

  • Formation of Ditopic Ligands : The compound has been explored as a platform for building ditopic ligands, useful in creating complex organic molecules with specific properties. These ligands have applications in areas like catalysis and pharmaceuticals (Chuong et al., 2013).

  • Catholyte Materials for Energy Storage : Derivatives of 1,4-Dimethoxybenzene are used as catholytes in non-aqueous redox flow batteries. Modifications in these compounds, such as incorporating bicyclic substitutions, can enhance their solubility and chemical stability, crucial for efficient energy storage (Zhang et al., 2017).

  • Redox Chemistry in Lithium Batteries : Certain dimethoxybenzene derivatives are investigated as redox shuttles for overcharge protection in lithium-ion batteries. Understanding their redox chemistry and stability is essential for developing safer and more efficient batteries (Zhang et al., 2010).

  • Synthesis of Medical Intermediates : Dimethoxybenzene derivatives are used in synthesizing medical intermediate molecules for treating psychotic and schizophrenic psychosis, showcasing their importance in medicinal chemistry (Z. Zhimin, 2003).

  • Fluorescence Derivatization in Chromatography : These compounds are synthesized as sensitive and stable fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. This application is vital for analytical chemistry, particularly in detecting and quantifying specific compounds (Hara et al., 1994).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,5-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXSTJZZSDWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369602
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-dimethoxybenzene

CAS RN

24988-36-1
Record name 1,5-Dibromo-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24988-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AM Vijesh, AM Isloor, T Gerber, B Brecht… - … Section E: Structure …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 12| December 2012| Page o3479 doi:10.1107/S1600536812047848 Open …
Number of citations: 3 scripts.iucr.org
H Davidge, AG Davies, J Kenyon… - Journal of the Chemical …, 1958 - pubs.rsc.org
… dissolved the red quinone leaving the colourless 1 : 5-dibromo-2 : 4-dimethoxybenzene which separates from ethanol in needles, m. p. alone or mixed with an authentic specimen. …
Number of citations: 28 pubs.rsc.org
A Bugarin, BT Connell - Organometallics, 2008 - ACS Publications
Air- and moisture-stable nickel(II) and palladium(II) complexes from phebox pincer ligands 1−5 have been synthesized, and their Lewis activity was investigated. 2,6-Bis(oxazolinyl)…
Number of citations: 81 pubs.acs.org
H Murata, R Takada, H Nishide - Polyhedron, 2005 - Elsevier
A purely organic and high-spin polyradical molecule was synthesized, along the non-Kekulé and non-disjoint design of the π-conjugated poly(1,2-phenylenevinylene) backbone …
Number of citations: 4 www.sciencedirect.com
H Konishi, K Aritomi, T Okano, J Kiji - … of the Chemical Society of Japan, 1989 - journal.csj.jp
The monobromination of alkoxybenzenes with N-bromosuccinimide catalyzed by silica gel in carbon tetrachloride occurred preferentially at the para-position. m-t-Butylmethoxybenzene …
Number of citations: 117 www.journal.csj.jp
K Kudo, T Ide, N Kishida… - Angewandte Chemie …, 2021 - Wiley Online Library
A nanocapsule composed of multiple carbazole panels (ca. 12 panels) was quantitatively generated from bent carbazole‐based amphiphiles in water. Unlike previously reported …
Number of citations: 9 onlinelibrary.wiley.com
D Vražič, M Jereb, KK Laali, S Stavber - Molecules, 2012 - mdpi.com
The Brønsted-acidic ionic liquid 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO 3 H)][OTf] was demonstrated to act efficiently as solvent and catalyst for the halogenation of …
Number of citations: 42 www.mdpi.com
Z Li, N Kishi, K Yoza, M Akita… - Chemistry–A European …, 2012 - Wiley Online Library
An isostructural series of M 2 L 4 molecular capsules quantitatively self‐assembled from two M II ions (M=Zn, Cu, Pt, Pd, Ni, Co, and Mn) and four bent ligands with embedded …
A Schultz, X Li, CN Moorefield… - European Journal of …, 2013 - Wiley Online Library
We report the self‐assembly and isolation of two metallamacromolecular constitutional isomeric pairs based on connectivity. Utilizing a robust dimer with …
P Pahari, UP Saikia, TP Das, C Damodaran, J Rohr - Tetrahedron, 2016 - Elsevier
Synthetic scheme for the preparation of a number of different derivatives of anticancer natural product Psoralidin is described. A convergent synthetic approach is followed using simple …
Number of citations: 23 www.sciencedirect.com

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